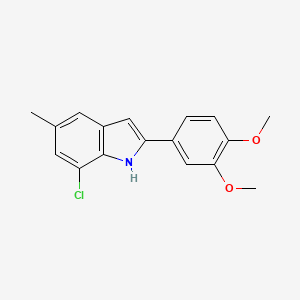
7-Chloro-2-(3,4-dimethoxyphenyl)-5-methyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-2-(3,4-dimethoxyphenyl)-5-methyl-1H-indole: is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chloro group at the 7th position, two methoxy groups at the 3rd and 4th positions of the phenyl ring, and a methyl group at the 5th position of the indole ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(3,4-dimethoxyphenyl)-5-methyl-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3,4-dimethoxyphenylacetic acid.
Formation of Indole Core: The indole core is formed through a Fischer indole synthesis, where phenylhydrazine reacts with the ketone derivative of 3,4-dimethoxyphenylacetic acid under acidic conditions.
Chlorination: The indole derivative is then chlorinated at the 7th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Methylation: Finally, the methyl group is introduced at the 5th position using a methylating agent like methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or ammonia in solvents like ethanol or dimethylformamide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dechlorinated indole derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the chloro group.
科学研究应用
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine:
Drug Development: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry:
Material Science: Used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 7-Chloro-2-(3,4-dimethoxyphenyl)-5-methyl-1H-indole depends on its specific application. In biological systems, it may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, altering cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of enzymes by mimicking natural substrates or binding to active sites.
Gene Expression Modulation: Affecting the expression of genes involved in various cellular processes.
相似化合物的比较
2-Chloro-3,4-dimethoxybenzil: Shares the 3,4-dimethoxyphenyl structure but differs in the core structure and functional groups.
3,4-Dimethoxyphenethylamine: Similar methoxy substitution pattern but belongs to the phenethylamine class.
Uniqueness:
Structural Features: The combination of the indole core with specific substitutions at the 7th, 3rd, 4th, and 5th positions makes it unique.
Biological Activity: Exhibits distinct biological activities due to its specific structural configuration, making it a valuable compound for research and development.
属性
分子式 |
C17H16ClNO2 |
|---|---|
分子量 |
301.8 g/mol |
IUPAC 名称 |
7-chloro-2-(3,4-dimethoxyphenyl)-5-methyl-1H-indole |
InChI |
InChI=1S/C17H16ClNO2/c1-10-6-12-8-14(19-17(12)13(18)7-10)11-4-5-15(20-2)16(9-11)21-3/h4-9,19H,1-3H3 |
InChI 键 |
KEYCWULGBQJCFC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C1)Cl)NC(=C2)C3=CC(=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


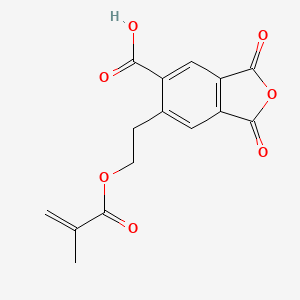
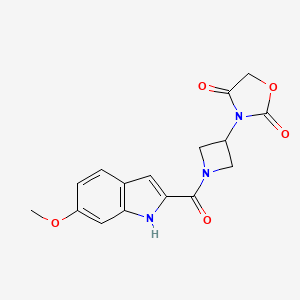
![Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate](/img/structure/B14124215.png)
![[2-(6-methylheptyl)-4,6-dinitrophenyl] (E)-but-2-enoate;[4-(6-methylheptyl)-2,6-dinitrophenyl] (E)-but-2-enoate](/img/structure/B14124221.png)

![5-(tert-Butyl)-2-morpholinobenzo[d]oxazole](/img/structure/B14124231.png)
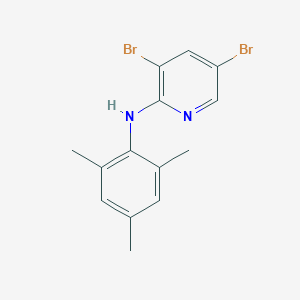
![3-(4-ethoxyphenyl)-1-(3-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124243.png)
![1,2-Di-O-acetyl-4-({[tert-butyl(diphenyl)silyl]oxy}methyl)-6-deoxy-5-O-(methanesulfonyl)-3-O-[(naphthalen-2-yl)methyl]-D-gulofuranose](/img/structure/B14124245.png)
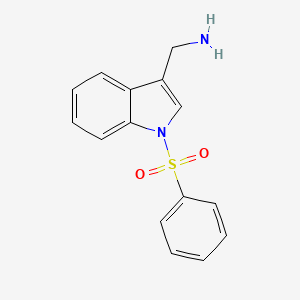
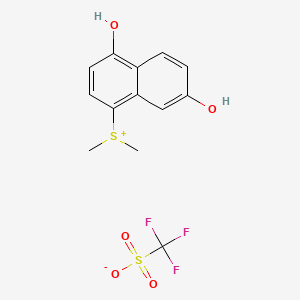
![2-(4-ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate](/img/structure/B14124291.png)
![3-(4-fluorophenyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide](/img/structure/B14124292.png)

